1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3S/c1-6-8(15(9,12)13)7(2)11(10-6)4-5-14-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOKWAEHWIBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183972-27-1 | |
| Record name | 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation generally involves two key steps:
- Synthesis of the pyrazole core with appropriate substitution (3,5-dimethyl and 1-(2-methoxyethyl) substitution).
- Introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring.
The sulfonyl chloride functionality is typically introduced by chlorosulfonation of the pyrazole ring or by conversion of a sulfonic acid or sulfonate intermediate to the sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Sulfonyl Chloride Group
The sulfonyl chloride group on the pyrazole ring is introduced by reaction with chlorosulfonyl chloride or by conversion of sulfonic acid derivatives to sulfonyl chlorides.
A prototypical procedure for preparing sulfonyl chlorides on pyrazole rings involves:
- Reacting the pyrazole derivative with chlorosulfonyl chloride in an inert solvent such as dichloromethane or pyridine.
- The reaction is typically carried out at room temperature or slightly elevated temperatures.
- The reaction mixture is stirred for several hours (e.g., 2–24 hours), followed by work-up including washing with aqueous solutions and drying.
For example, in a related synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, triethylamine is used as a base in dichloromethane at 20–25 °C for 2 hours, yielding the sulfonyl chloride product in good yield (up to 76%).
Specific Preparation Conditions and Yields
Detailed Research Findings
Reaction Monitoring and Purification: The sulfonylation reactions are typically monitored by thin-layer chromatography (TLC) to ensure completion. After reaction, the mixture is washed with aqueous acid or base to remove impurities and dried over magnesium sulfate or sodium sulfate. Purification is often achieved by silica gel column chromatography using petrol/ethyl acetate or hexane/ethyl acetate mixtures as eluents.
Base Use: Triethylamine or pyridine is commonly used as a base to neutralize hydrochloric acid formed during the sulfonylation reaction, which helps drive the reaction to completion and improves yields.
Solvent Choice: Dichloromethane and pyridine are the preferred solvents due to their ability to dissolve both reactants and facilitate the reaction under mild conditions. Pyridine also serves as a base and solvent in some procedures.
Temperature Control: Mild temperatures (room temperature to 25 °C) are favored to avoid decomposition of sensitive sulfonyl chloride groups and to control the exothermic nature of the reactions.
Yields: The yields for sulfonyl chloride formation on pyrazole derivatives vary from moderate to high (57% to 89%) depending on the exact substituents and reaction conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, especially under basic conditions, resulting in the formation of the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
The applications of this compound span multiple disciplines:
1. Medicinal Chemistry
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, making it a candidate for developing enzyme inhibitors. Research has indicated potential anti-inflammatory and antimicrobial activities .
- Drug Development : Its structural properties allow for modification to enhance pharmacological profiles, making it a useful scaffold in drug discovery processes .
2. Organic Synthesis
- Building Block for Complex Molecules : The compound serves as an intermediate in synthesizing more complex organic molecules, particularly those with biological activity. It can undergo various reactions, including nucleophilic substitutions and coupling reactions .
- Functionalization : The presence of both the methoxyethyl and sulfonyl groups allows for diverse functionalization strategies, enabling the creation of derivatives with tailored properties for specific applications .
3. Materials Science
- Polymer Chemistry : Its reactivity can be exploited in the development of novel materials, such as polymers that require specific functional groups for enhanced properties like solubility or thermal stability .
Case Study 1: Enzyme Inhibition
Research has demonstrated that compounds similar to this compound can effectively inhibit specific enzymes involved in inflammatory pathways. For example, studies have shown that sulfonamide derivatives exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.
Case Study 2: Synthesis of Antimicrobial Agents
A recent study explored the synthesis of antimicrobial agents using this compound as a starting material. By modifying the pyrazole ring and incorporating various substituents at the sulfonyl position, researchers developed new compounds that exhibited enhanced activity against bacterial strains resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyrazole ring can also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly influences molecular weight, polarity, and steric effects. Key analogs include:
Key Observations :
- The 2-methoxyethyl group in the target compound introduces additional oxygen (vs. ethyl or cyclopropylmethyl analogs), enhancing polarity and hydrophilicity.
- Molecular weight increases with larger substituents (e.g., 2-methylpropyl: 262.8 vs. target: 252.7), but steric bulk may reduce reactivity in nucleophilic substitution reactions .
- The ethyl-substituted analog (MW: 222.7) is structurally simpler and commercially available but lacks the methoxy group’s electronic effects .
Electronic and Steric Effects
- This contrasts with electron-withdrawing groups (e.g., difluoromethyl in 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, cited in ), which could increase sulfonyl chloride reactivity.
- Cyclopropylmethyl Substituent : The strained cyclopropane ring may introduce unique steric and electronic effects , though stability under reactive conditions remains uncharacterized .
Biological Activity
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound with potential applications in medicinal chemistry. Its structure includes a pyrazole ring and a sulfonyl chloride functional group, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃ClN₂O₃S
- Molecular Weight : 252.72 g/mol
- CAS Number : 1183972-27-1
The presence of the sulfonyl chloride group enhances its reactivity and potential for forming derivatives that may exhibit significant biological activity.
Synthesis
The synthesis of this compound typically involves:
- Reaction of 3,5-dimethyl-1H-pyrazole with 2-methoxyethylamine.
- Use of sulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid formed during the reaction.
- Solvent conditions often include dichloromethane at temperatures ranging from 0 to 25°C for optimal yield and purity .
Antiproliferative Activity
Research indicates that pyrazole derivatives, including those related to this compound, exhibit antiproliferative effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell growth without significant cytotoxicity at certain concentrations .
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| MR-S1-13 | 15 | U937 |
| MR-S1-5 | 45 | U937 |
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives tested against U937 cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
- The methoxyethyl and dimethyl groups increase lipophilicity, enhancing cellular penetration and interaction with intracellular targets .
Therapeutic Applications
This compound is being investigated for various therapeutic applications:
- Antibacterial and Antifungal : Exhibits activity against bacterial and fungal pathogens.
- Anti-inflammatory : Potential use in treating inflammatory diseases due to its ability to inhibit specific enzymes involved in inflammation.
- Anticancer : Ongoing studies focus on its efficacy in inhibiting tumor growth and proliferation .
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- A study on a series of pyrazole sulfonamides demonstrated significant inhibition of tumor cell lines with minimal toxicity observed in normal cells .
- Another investigation into the anti-inflammatory properties showed promising results in animal models, indicating potential for future therapeutic development .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of the pyrazole ring followed by chlorination. For example, analogous pyrazole-sulfonyl chlorides are synthesized by reacting the parent pyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent quenching with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the sulfonyl chloride . Solvent choice (e.g., dichloromethane or acetic acid) and stoichiometric ratios of reagents are critical for maximizing yield. Reaction progress can be monitored via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrazole ring and the 2-methoxyethyl group. The sulfonyl chloride group exhibits characteristic deshielding in ¹³C NMR (~110–120 ppm for the sulfur-bound carbon) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves the 3D structure, including bond angles and torsional strain in the methoxyethyl chain. For example, SHELXL refinement can achieve R factors <0.05 with high-resolution data .
Advanced Research Questions
Q. How does the steric and electronic environment of the 2-methoxyethyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The methoxyethyl substituent introduces steric hindrance near the sulfonyl chloride group, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Electronic effects from the ether oxygen may polarize the sulfur center, enhancing electrophilicity. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols under controlled pH) can quantify these effects. DFT calculations (e.g., using Gaussian) may model charge distribution and transition states .
Q. What are the stability challenges for this compound under varying storage conditions, and how can degradation products be identified?
- Methodological Answer : Sulfonyl chlorides are moisture-sensitive, undergoing hydrolysis to sulfonic acids. Accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring can identify degradation pathways. For instance, hydrolysis products may include 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonic acid, confirmed via HRMS and ion chromatography . Argon-atmosphere storage at –20°C in desiccated amber vials is recommended for long-term stability.
Q. How can this compound serve as a precursor for bioactive molecules, and what pharmacological screening strategies are applicable?
- Methodological Answer : The sulfonyl chloride group enables conjugation with amines or alcohols to form sulfonamides or sulfonate esters, common in drug design. For example:
- Anticancer Agents : Screen derivatives against cancer cell lines (e.g., MTT assays) and validate targets via molecular docking (e.g., with kinase domains using AutoDock Vina) .
- Anti-inflammatory Agents : Assess COX-2 inhibition in vitro and in vivo models (e.g., carrageenan-induced paw edema in rats) .
Q. How do structural modifications (e.g., replacing the methoxyethyl group) affect reactivity and biological activity?
- Methodological Answer : A systematic SAR (Structure-Activity Relationship) study can compare analogs:
- Replace the methoxyethyl group with ethyl, propyl, or aryl substituents.
- Evaluate sulfonation efficiency (HPLC yield) and bioactivity (e.g., IC₅₀ in enzyme assays).
- Crystallographic data (e.g., comparing SHELXL-refined structures ) may correlate steric parameters with activity.
Data Contradictions and Resolution
Q. Discrepancies in reported CAS numbers or molecular weights: How to validate compound identity?
- Methodological Answer : Cross-reference CAS 80466-78-0 with spectral data (NMR, HRMS) and elemental analysis. For example, a molecular weight mismatch may indicate impurities or incorrect sulfonation. Use orthogonal techniques:
- HRMS : Confirm exact mass (e.g., calculated for C₈H₁₂ClN₃O₃S: 289.02 g/mol).
- Elemental Analysis : Validate %C, %H, %N against theoretical values .
Experimental Design Considerations
Q. What controls are essential when designing kinetic studies for sulfonyl chloride reactions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
